molecular formula C21H20ClN3O B14935989 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide

Cat. No.: B14935989
M. Wt: 365.9 g/mol
InChI Key: CSCGOWSLLNRSPZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide (Compound ID: Y043-3599) is a synthetic indole-derived amide with a molecular formula of C₂₁H₂₀ClN₃O and a molecular weight of 365.86 g/mol. Its structure features a propanamide backbone linking two distinct indole moieties: a 5-chloro-substituted indol-3-yl ethyl group and a 1H-indol-1-yl group. The compound is achiral, simplifying synthesis and purification processes.

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C21H20ClN3O/c22-17-5-6-19-18(13-17)16(14-24-19)7-10-23-21(26)9-12-25-11-8-15-3-1-2-4-20(15)25/h1-6,8,11,13-14,24H,7,9-10,12H2,(H,23,26)

InChI Key

CSCGOWSLLNRSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of 5-chloroindole and 1H-indole derivatives through a series of reactions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of one indole derivative and the amine group of the other .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxindoles, dihydroindoles, and various substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses against pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide C₂₁H₂₀ClN₃O - 5-Cl on indol-3-yl
- Indol-1-yl at propanamide terminus
365.86 High logP (4.27), achiral
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide C₁₃H₁₄ClN₂O - 3-Cl on propanamide
- Unsubstituted indol-3-yl
255.72 Simpler structure, lower molecular weight
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide C₂₀H₁₆Cl₂N₃O - Dual Cl substituents (6-Cl and 5-Cl)
- Acetamide backbone
397.27 Increased halogenation, enhanced steric effects
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₄H₂₃N₂O₂ - Methoxynaphthalene group
- NSAID-derived (naproxen analog)
379.45 Enhanced aromaticity, potential anti-inflammatory activity
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide C₂₃H₂₂ClN₂O₅S - 4-Cl-benzoyl and methylsulfonyl groups
- Methoxy and methyl on indole
485.94 COX-2 selectivity, sulfonamide functionalization

Physicochemical and Pharmacological Differences

  • Halogenation Impact : Dual chloro-substituted compounds (e.g., ) exhibit increased molecular weight and steric hindrance, which may affect binding to targets like serotonin receptors or enzymes.
  • Functional Groups : Compounds with sulfonamide (e.g., ) or methoxynaphthalene (e.g., ) moieties show divergent biological activities. For example, sulfonamide-containing analogs are linked to COX-2 inhibition, while methoxynaphthalene derivatives mimic NSAID scaffolds.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of this compound is C18H19ClN2O, with a molecular weight of 312.81 g/mol. The compound features notable structural characteristics that contribute to its biological activities.

PropertyValue
Molecular FormulaC18H19ClN2O
Molecular Weight312.81 g/mol
LogP4.0134
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Polar Surface Area34.364 Ų

This compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in cell proliferation and apoptosis. Research indicates that this compound may interact with the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell signaling pathways.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of related indole derivatives demonstrated that compounds structurally similar to this compound showed significant activity against various cancer cell lines. For instance, compounds with similar indole scaffolds exhibited GI50 values ranging from 29 nM to 47 nM, indicating potent antiproliferative effects comparable to established EGFR inhibitors like erlotinib (GI50 = 33 nM) .

Biological Activity Evaluation

In vitro studies have revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels, effectively promoting programmed cell death .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and acceptable solubility profiles. The compound's logP value suggests moderate lipophilicity, which may facilitate membrane permeability .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis was conducted with other indole derivatives:

Compound NameGI50 (nM)IC50 (nM) EGFR WTIC50 (nM) EGFR T790M
This compoundTBDTBDTBD
Erlotinib3380-
Compound 5f (related structure)29689.5

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